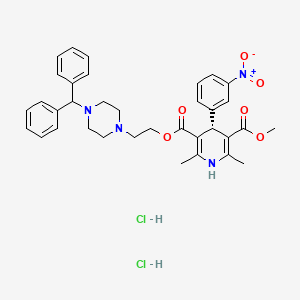

Manidipine dihydrochloride, (R)-

Description

BenchChem offers high-quality Manidipine dihydrochloride, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manidipine dihydrochloride, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

126372-04-1 |

|---|---|

Molecular Formula |

C35H40Cl2N4O6 |

Molecular Weight |

683.627 |

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride |

InChI |

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H/t32-;;/m1../s1 |

InChI Key |

JINNGBXKBDUGQT-FRNKJVBZSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl |

Synonyms |

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, dihydrochloride, (R)- (9CI) |

Origin of Product |

United States |

Contextualization Within Dihydropyridine Calcium Channel Antagonists

(R)-Manidipine dihydrochloride (B599025) belongs to the dihydropyridine (B1217469) (DHP) class of calcium channel blockers. acs.orgwikipedia.org These organic molecules are derivatives of 1,4-dihydropyridine (B1200194) and are primarily known for their ability to block L-type calcium channels. wikipedia.org The influx of calcium ions into vascular smooth muscle cells is a critical step in initiating muscle contraction. By inhibiting this influx, dihydropyridines cause relaxation of the arterial smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. wikipedia.orgtg.org.au

The dihydropyridine class is one of three main groups of calcium channel blockers, the others being the phenylalkylamines (e.g., verapamil) and the benzothiazepines (e.g., diltiazem). wikipedia.orgtg.org.au Unlike the other two classes, which can have significant effects on the heart muscle itself, dihydropyridines like manidipine (B393) demonstrate a higher degree of selectivity for the vasculature. kup.atresearchgate.net This vascular selectivity is a defining characteristic of the dihydropyridine class.

Evolution and Classification As a Third Generation Dihydropyridine

The development of dihydropyridine (B1217469) calcium channel antagonists has progressed through several generations, each aiming to improve upon the last in terms of pharmacokinetic and pharmacodynamic properties. Manidipine (B393) is classified as a third-generation dihydropyridine. researchgate.netbohrium.com

The first-generation dihydropyridines, such as nifedipine (B1678770), were effective vasodilators but were characterized by a rapid onset of action and a short duration. ahajournals.orgnih.gov This could lead to reflex tachycardia, an undesirable increase in heart rate. tg.org.aunih.gov Second-generation dihydropyridines offered improved pharmacokinetic profiles with longer durations of action. nih.govscispace.com

| Generation | Key Characteristics | Examples |

|---|---|---|

| First | Rapid onset, short duration, potential for reflex tachycardia | Nifedipine |

| Second | Longer duration of action, improved pharmacokinetic profile | - |

| Third | Slow onset, long duration, high vasoselectivity, reduced reflex tachycardia | Manidipine, Amlodipine (B1666008), Lercanidipine |

Enantiomeric Significance in Pharmacological Research

Voltage-Dependent Calcium Channel Modulation

(R)-Manidipine dihydrochloride exerts its primary effects through the modulation of voltage-dependent calcium channels, which are crucial for regulating intracellular processes like contraction, secretion, and gene expression. revistanefrologia.com

L-type Calcium Channel (Cav1.2 [α1C], Cav1.3 [α1D]) Blockade

(R)-Manidipine dihydrochloride effectively blocks L-type calcium channels (Cav1.2 and Cav1.3), which are prevalent in vascular smooth muscle cells. revistanefrologia.comdrugbank.comnih.gov This blockade inhibits the influx of calcium into these cells, leading to vasodilation and a reduction in blood pressure. drugbank.comnih.gov The L-type channels, particularly Cav1.2, are central to maintaining the tone of arterial smooth muscles. revistanefrologia.comrevistanefrologia.com In the kidney, these channels are found in the preglomerular (afferent) arterioles, and their blockade contributes to the compound's antihypertensive effect. revistanefrologia.comrevistanefrologia.com

T-type Calcium Channel (Cav3.1 [α1G], Cav3.2 [α1H], Cav3.3 [α1I]) Blockade

A distinguishing feature of (R)-Manidipine dihydrochloride is its ability to also block T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3). revistanefrologia.comdrugbank.com These channels are activated by weaker depolarizations compared to L-type channels and are involved in processes such as vascular smooth muscle contraction and cell growth. revistanefrologia.com T-type channels are notably present in the postglomerular (efferent) arterioles of the kidney. revistanefrologia.comrevistanefrologia.com By blocking these channels, (R)-Manidipine dihydrochloride induces vasodilation of both afferent and efferent arterioles, a mechanism that contributes to its renal-protective effects. ecrjournal.comnih.gov This dual blockade helps to reduce intraglomerular pressure. revistanefrologia.comrevistanefrologia.com

| Calcium Channel Subtype | IC₅₀ (nM) | Location | Effect of Blockade |

|---|---|---|---|

| L-type (Cav1.2) | 2.6 caymanchem.com | Vascular Smooth Muscle, Afferent Arterioles revistanefrologia.comrevistanefrologia.com | Systemic Vasodilation |

| T-type (Cav3.1, Cav3.2) | 12.4 (Cav3.1), 8.9 (Cav3.2) | Efferent Arterioles, Heart, Nervous System revistanefrologia.comrevistanefrologia.com | Renal Arteriolar Dilation, Coronary Vasodilation |

Slow Dissociation Kinetics from Calcium Channels

(R)-Manidipine dihydrochloride exhibits slow dissociation kinetics from calcium channels. drugbank.com This property, attributed to its lipophilic nature, allows for deep partitioning into the cell membrane and sustained receptor occupancy. This prolonged action at the receptor level contributes to its long-lasting therapeutic effects. researchgate.net

Interaction with Gq Coupled Receptors and Intracellular Calcium Signaling

The contraction of vascular smooth muscle is initiated by the activation of Gq-coupled receptors, which leads to the release of calcium from intracellular stores in the sarcoplasmic reticulum. drugbank.comnih.gov This initial calcium release then triggers the opening of voltage-dependent calcium channels, resulting in a further influx of extracellular calcium and subsequent muscle contraction. drugbank.comnih.gov By blocking these voltage-dependent calcium channels, (R)-Manidipine dihydrochloride effectively interrupts this signaling cascade, preventing the sustained calcium influx required for contraction and thereby promoting vasodilation. drugbank.comnih.gov Furthermore, Gq/11-coupled receptors can mediate cellular responses through intracellular calcium mobilization, a pathway that can be influenced by calcium channel blockers. nih.gov

Selective Vasculature Targeting Mechanisms

(R)-Manidipine dihydrochloride demonstrates a high degree of selectivity for the vasculature, with minimal effects on the heart at therapeutic doses. researchgate.netdrugbank.com This selectivity is a key aspect of its pharmacological profile. The compound preferentially dilates resistance arterioles over capacitance vessels. This vascular selectivity is attributed to its potent inhibitory action on both L- and T-type calcium channels in the smooth muscle cells of blood vessels. researchgate.net

Molecular Basis of Renoprotective Effects

The renoprotective effects of (R)-Manidipine dihydrochloride are a significant aspect of its therapeutic value and stem from its unique molecular actions. nih.gov Unlike older dihydropyridines that primarily block L-type calcium channels and mainly dilate the afferent arterioles, (R)-Manidipine's dual blockade of both L- and T-type calcium channels leads to vasodilation of both the afferent and efferent glomerular arterioles. ecrjournal.comnih.govwjgnet.com This balanced vasodilation helps to decrease intraglomerular pressure, thereby reducing the risk of glomerular hypertension and subsequent renal damage. revistanefrologia.comrevistanefrologia.com

Furthermore, studies have suggested that (R)-Manidipine may have beneficial effects on intrarenal hemodynamics and can reduce proteinuria. nih.gov The compound has been shown to modulate the gene transcription of pro-inflammatory cytokines, such as interleukin-1β, which are involved in renal injury. ahajournals.org By mitigating these inflammatory responses and improving renal microcirculation, (R)-Manidipine dihydrochloride provides a multi-faceted approach to renal protection. revistanefrologia.comahajournals.org

| Compound Name |

|---|

| (R)-Manidipine dihydrochloride |

| Amlodipine (B1666008) |

| Nifedipine (B1678770) |

| Lisinopril |

| Enalapril |

| Delapril |

| Benidipine |

| Efonidipine |

| Mibefradil |

| Nilvadipine |

| Verapamil |

| Atenolol |

| Cilnidipine |

| Lercanidipine |

| Nivaldipine |

| Calcitriol |

| Dinitrophenol |

Afferent Arteriole Dilation

(R)-Manidipine dihydrochloride induces vasodilation of the afferent arterioles, the small arteries that supply blood to the glomeruli of the kidneys. ahajournals.orgncats.io This effect is primarily mediated through the blockade of L-type voltage-gated calcium channels, which are densely expressed in the smooth muscle cells of these arterioles. ecrjournal.com By inhibiting the influx of calcium into these cells, manidipine prevents vasoconstriction and promotes relaxation, thereby increasing blood flow to the glomeruli. researchgate.net

In comparative studies, while many dihydropyridine (B1217469) calcium channel blockers demonstrate a predominant effect on the afferent arterioles, manidipine's action is more balanced. karger.comnih.gov For instance, in spontaneously hypertensive rats, manidipine was shown to effectively counter the luminal narrowing of afferent arterioles. ahajournals.org This vasodilation of the afferent arteriole contributes to an increase in renal blood flow and glomerular filtration rate. nih.govbohrium.com A study in anesthetized dogs demonstrated that intrarenal administration of manidipine led to prolonged increases in renal blood flow and glomerular filtration rate, which was attributed to the dilation of afferent arterioles. nih.gov

Efferent Arteriole Dilation

A distinguishing characteristic of (R)-Manidipine dihydrochloride is its ability to also dilate the efferent arterioles, the vessels that carry blood away from the glomeruli. ahajournals.orgncats.io This dual action is largely attributed to its inhibitory effect on T-type calcium channels, which are present in the efferent arteriolar smooth muscle. ecrjournal.comresearchgate.net The blockade of these channels complements the L-type channel blockade, leading to a more comprehensive reduction in renal vascular resistance.

The vasodilation of the efferent arteriole is a crucial component of manidipine's nephroprotective effects, as it helps to lower intraglomerular pressure. nih.gov Unlike older dihydropyridines that primarily dilate the afferent arteriole and can potentially increase glomerular hypertension, manidipine's balanced vasodilation helps to mitigate this risk. ecrjournal.comtandfonline.com

Research in various models has substantiated this effect. In the in vivo hydronephrotic kidney model, manidipine was observed to elicit dilation of both afferent and efferent arterioles, although the effect on the afferent arteriole was more pronounced in that specific model. ahajournals.org Studies using microdissected renal arterioles have also confirmed that manidipine causes vasodilation of both afferent and efferent vessels. ahajournals.org Furthermore, in spontaneously hypertensive rats, manidipine was found to counter the hypertension-dependent changes in both afferent and efferent glomerular arterioles. ahajournals.org

A clinical study in patients with mild-to-moderate essential hypertension revealed that manidipine reduced the filtration fraction, suggesting a preferential reduction in efferent arteriolar resistance. nih.gov This finding supports the preclinical data indicating a significant vasodilatory effect on the efferent arterioles.

| Research Finding | Model/Study Type | Key Outcome on Arterioles | Reference |

| Manidipine counters luminal narrowing of both afferent and efferent arterioles. | Spontaneously Hypertensive Rats | Vasodilation of both arterioles. | ahajournals.org |

| Manidipine elicits both afferent and efferent arteriolar dilation. | In vivo hydronephrotic kidney model | Dilation of both arterioles, with a greater effect on the afferent arteriole in this model. | ahajournals.org |

| Manidipine causes vasodilation of both afferent and efferent arterioles. | Microdissected renal arterioles | Direct evidence of vasodilation in both vessel types. | ahajournals.org |

| Manidipine reduces filtration fraction. | Human clinical trial in hypertensive patients | Suggests preferential reduction in efferent arteriolar resistance. | nih.gov |

| Manidipine increases renal blood flow and glomerular filtration rate. | Anesthetized dogs | Dilation of afferent arterioles leading to increased blood flow. | nih.gov |

In Vitro Pharmacodynamic Studies

In vitro studies have been instrumental in elucidating the cellular and tissue-level mechanisms of action of (R)-manidipine dihydrochloride. These investigations have revealed its potent effects on vascular smooth muscle cells, isolated vascular tissues, and cardiac cells.

Inhibition of Endothelin-1-Induced Intracellular Calcium Increases in Vascular Smooth Muscle Cells

(R)-Manidipine dihydrochloride has been shown to be a potent inhibitor of the intracellular calcium ([Ca2+]i) signaling induced by endothelin-1 (B181129) (ET-1) in A7r5 rat vascular smooth muscle cells. nih.govbiomol.comcaymanchem.com Studies have demonstrated that manidipine inhibits the ET-1-induced increase in [Ca2+]i in a dose-dependent manner, affecting both the initial transient and subsequent sustained phases of calcium elevation. nih.gov The median effective dose (ED50) for this inhibition has been reported to be 1 nM. biomol.comcaymanchem.combertin-bioreagent.com A preincubation period of 20 minutes is necessary to achieve the maximum inhibitory effect of manidipine on ET-1-induced calcium signaling. nih.gov

Interestingly, while inhibiting calcium signaling, manidipine at a concentration of 10⁻⁵ mol/L was found to potentiate the ET-1-induced expression of the immediate-early genes c-fos and c-jun in A7r5 cells. nih.gov This potentiating effect became apparent 30 minutes after the addition of manidipine and persisted for 15 hours. nih.gov It is noteworthy that manidipine alone did not have a detectable effect on the steady-state messenger RNA level of c-fos but did induce c-jun expression starting at 60 minutes, albeit with much lower potency. nih.gov

Table 1: Effect of (R)-Manidipine on Endothelin-1-Induced Intracellular Calcium Increase in A7r5 Cells

| Parameter | Value | Reference |

| Cell Line | A7r5 rat vascular smooth muscle cells | nih.govbiomol.comcaymanchem.com |

| Inducer | Endothelin-1 (ET-1) | nih.govbiomol.comcaymanchem.com |

| Effect of Manidipine | Inhibition of [Ca2+]i increase | nih.govbiomol.comcaymanchem.com |

| Median Effective Dose (ED50) | 1 nM | biomol.comcaymanchem.combertin-bioreagent.com |

Modulation of Potassium-Induced Contraction in Isolated Vascular Tissues

In studies using isolated vascular tissues, (R)-manidipine dihydrochloride has demonstrated a significant inhibitory effect on contractions induced by high concentrations of potassium. Specifically, in isolated dog femoral and portal veins, manidipine inhibited potassium-induced contractions with IC50 values of 24 nM and 2.1 nM, respectively. biomol.comcaymanchem.combiomol.com This indicates a greater potency in the portal vein compared to the femoral vein.

Table 2: Inhibitory Effect of (R)-Manidipine on Potassium-Induced Contraction in Isolated Dog Vascular Tissues

| Vascular Tissue | Inducer | IC50 of Manidipine | Reference |

| Dog Femoral Vein | Potassium | 24 nM | biomol.comcaymanchem.combiomol.com |

| Dog Portal Vein | Potassium | 2.1 nM | biomol.comcaymanchem.combiomol.com |

Comparative Analysis of Calcium Channel Blockade Activity with Other Dihydropyridines

When compared to other dihydropyridine calcium channel blockers, manidipine exhibits a potent inhibitory activity. In studies on rat isolated renal arcuate arteries contracted with a high potassium solution (120 mmol/L), manidipine was found to be more potent than nifedipine. researchgate.net Specifically, manidipine demonstrated greater potency in inhibiting both the initial transient and the secondary tonic phases of the contraction. researchgate.net In maximally activated small coronary and renal arteries, manidipine was also more potent than nifedipine in a concentration-dependent manner. researchgate.net

Furthermore, investigations into the inhibition of 5-HT-induced vasoconstriction in isolated renal arteries revealed marked differences between manidipine and other dihydropyridines. Manidipine produced a significantly stronger inhibition of the maximal 5-HT-induced contraction compared to nifedipine or nisoldipine. researchgate.net While all four drugs—amlodipine, felodipine (B1672334), lacidipine, and manidipine—effectively reduced clinic blood pressure to similar levels after 24 weeks of treatment, only felodipine caused an increase in heart rate. nih.gov

Effects on Cardiac Contractility in Isolated Myocardial Cells

(R)-Manidipine dihydrochloride has been shown to block native L-type calcium channels in dissociated guinea pig cardiac ventricular cells with an IC50 of 2.6 nM. biomol.comcaymanchem.combiomol.comlookchem.com Calcium channel antagonists, as a class, are known to reduce myocardial oxygen demand by decreasing heart rate and myocardial contractility. nih.gov They can also interfere with intracellular calcium overload induced by ischemia, offering a direct protective effect on the myocardium. nih.gov

In Vivo Studies in Animal Models of Cardiovascular Function

In vivo studies in animal models of hypertension have provided crucial insights into the antihypertensive efficacy of (R)-manidipine dihydrochloride.

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

In spontaneously hypertensive rats (SHRs), a widely used model of essential hypertension, (R)-manidipine dihydrochloride has demonstrated significant antihypertensive effects. biomol.comcaymanchem.combiomol.comnih.gov Oral administration of manidipine has been shown to lower systemic blood pressure. biomol.comcaymanchem.combiomol.comnih.gov

Chronic treatment with manidipine has been observed to reduce blood pressure and increase urinary sodium excretion. nih.gov Furthermore, long-term administration of manidipine not only reduced systemic blood pressure but also led to a significant reduction in the glomerular transcapillary hydraulic pressure difference, a key factor in the development of glomerulosclerosis. nih.gov This was accompanied by a reduction in both afferent and efferent arteriolar resistance. nih.gov In contrast to some other dihydropyridines, chronic treatment with manidipine did not lead to a significant increase in plasma norepinephrine (B1679862) levels, suggesting a lack of significant sympathetic nervous system activation. nih.gov

Modulation of Left Ventricular Hypertrophy in Isoproterenol-Induced Rat Models

(R)-Manidipine dihydrochloride has been shown to prevent left ventricular hypertrophy induced by isoproterenol (B85558) in rat models. medchemexpress.com Isoproterenol, a non-selective β-adrenoreceptor agonist, is frequently used to induce cardiac hypertrophy and heart failure in animal studies. researchgate.net In a study involving rats, the administration of manidipine hydrochloride prevented the isoproterenol-induced increase in heart and left ventricular weight. medchemexpress.comnih.gov This was accompanied by a reduction in the expression of mRNAs for atrial natriuretic peptide (ANP), collagen types I and III, and fibronectin, all of which are markers associated with cardiac hypertrophy. medchemexpress.com

To illustrate the effects of isoproterenol on cardiac morphology, the following table presents data from a study on isoproterenol-induced cardiac remodeling in rats.

Table 1: Cardiac Morphological Changes in Isoproterenol-Induced Rat Models

| Parameter | Control Group | Isoproterenol Group (5 mg/kg) |

| Heart Weight (g) | 1.15 ± 0.04 | 1.41 ± 0.04 |

| Left Ventricular Weight (g) | 0.82 ± 0.03 | 1.05 ± 0.03 |

| LV Free Wall Thickness (mm) | 1.98 ± 0.05 | 2.35 ± 0.06 |

| Interventricular Septum (mm) | 1.95 ± 0.05 | 2.31 ± 0.06 |

| *p<0.05 vs. Control Group. Data adapted from a study on isoproterenol-induced cardiac remodeling. nih.gov |

Cardioprotective Effects Against Ischemia-Reperfusion Injury in Normocholesterolemic Rats

(R)-Manidipine dihydrochloride demonstrates cardioprotective effects against ischemia-reperfusion (I/R) injury in normocholesterolemic rats. medchemexpress.commedchemexpress.com Studies have shown that manidipine can protect the heart from damage caused by the restoration of blood flow after a period of ischemia. gla.ac.ukjacc.org This protective effect is associated with a reduction in systolic blood pressure and an increase in plasma nitrite/nitrates. medchemexpress.com The combined use of manidipine with other agents, such as simvastatin, has also been found to protect against I/R injury in isolated hearts from normocholesterolemic rats. gla.ac.ukjacc.org

Effects on Renal Hemodynamics and Function in Experimental Hypertension Models

In experimental models of hypertension, such as spontaneously hypertensive rats (SHR), (R)-manidipine dihydrochloride has been shown to have beneficial effects on renal hemodynamics and function. nih.govahajournals.orgnih.gov

Natriuresis and Diuresis: Manidipine has been observed to cause natriuresis and diuresis. researchgate.net In conscious spontaneously hypertensive rats, manidipine significantly increased the excretion of sodium and water. nih.govsemanticscholar.org This natriuretic action is considered more prominent than that of other dihydropyridine calcium channel blockers like nifedipine and nicardipine (B1678738). nih.govsemanticscholar.org

Reduction of Albuminuria: Administration of manidipine has been associated with a reduction in urinary albumin excretion in rats. researchgate.net

Renal Hemodynamics: Chronic administration of manidipine in spontaneously hypertensive rats has been shown to reduce systemic blood pressure while increasing renal blood flow. nih.gov It achieves this by dilating both the afferent and efferent arterioles of the glomerulus. nih.govahajournals.orgkarger.comahajournals.org This dual vasodilation helps to reduce the glomerular transcapillary hydraulic pressure difference, a key factor in the development of glomerulosclerosis. nih.gov Studies have indicated that manidipine is more effective than nicardipine in countering glomerular injury. ahajournals.org

Table 2: Effects of Manidipine on Renal Hemodynamics in Spontaneously Hypertensive Rats (SHR)

| Parameter | Control SHR | Manidipine-Treated SHR |

| Mean Arterial Pressure (mmHg) | 175 ± 4 | 140 ± 3 |

| Single-Nephron GFR (nL/min) | 33.2 ± 2.1 | 34.5 ± 2.3 |

| Single-Nephron Plasma Flow (nL/min) | 98 ± 7 | 125 ± 9 |

| Afferent Arteriolar Resistance (dyne·s·cm⁻⁵) | 2.31 ± 0.18 | 1.65 ± 0.15 |

| Efferent Arteriolar Resistance (dyne·s·cm⁻⁵) | 1.05 ± 0.09 | 0.78 ± 0.07 |

| *p<0.05 vs. Control SHR. Data adapted from a micropuncture study in spontaneously hypertensive rats. nih.gov |

Assessment of Sympathetic Activation in Animal Models

While direct studies on (R)-manidipine dihydrochloride's effect on norepinephrine levels as a marker of sympathetic activation are not extensively detailed in the provided context, it is known that norepinephrine can directly activate neural precursors via β3-adrenergic receptors. nih.gov The sympathetic nervous system's activation, marked by elevated norepinephrine, has been linked to the onset of certain conditions in animal models. nih.gov Some calcium channel blockers have been studied in the context of norepinephrine-induced vasoconstrictor tone in isolated perfused rat kidneys. ahajournals.org

Metabolic and Endothelial Modulatory Effects in Preclinical Models

Activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) in Adipocyte Cell Lines

(R)-Manidipine dihydrochloride's effects on Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) have been investigated in adipocyte cell lines. PPAR-γ is a key transcription factor in adipogenesis. nih.govjmb.or.krmdpi.com In 3T3-L1 cells, a widely used model for studying adipocyte differentiation, the expression of PPAR-γ is crucial for the differentiation process. jmb.or.krnih.govmedsci.org While the direct activation of PPAR-γ by manidipine is not explicitly detailed, some antihypertensive agents are known to act as partial agonists at PPAR-γ. ekb.eg

Induction of Adipocyte Differentiation

The process of adipocyte differentiation involves the expression of specific genes, including the adipocyte fatty acid-binding protein (aP2) gene. nih.gov The expression of aP2 is regulated by PPAR-γ. nih.gov The 3T3-L1 cell line is a standard model for studying the conversion of preadipocytes into mature adipocytes, a process that can be induced by a cocktail of agents including insulin (B600854), dexamethasone, and isobutylmethylxanthine. jmb.or.krmdpi.com The differentiation is characterized by the accumulation of lipid droplets and the expression of adipocyte-specific genes. jmb.or.krplos.org While the provided information does not directly link (R)-manidipine dihydrochloride to the induction of adipocyte differentiation or aP2 gene expression, the study of such processes in cell lines like 3T3-L1 and NIH3T3 provides the framework for investigating the metabolic effects of various compounds. plos.org

Improvement of Insulin Sensitivity in Hypertensive Diabetic Animal Models

Manidipine has demonstrated positive effects on metabolic parameters in hypertensive populations. nih.gov Studies suggest that manidipine may enhance insulin sensitivity by promoting the formation and differentiation of adipocytes and preserving the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govrevistanefrologia.com These beneficial metabolic effects have been observed with manidipine both as a monotherapy and in combination with renin-angiotensin-aldosterone system inhibitors. nih.gov

In hypertensive, non-diabetic patients with metabolic syndrome and impaired fasting glucose, manidipine treatment for three months was shown to significantly increase insulin sensitivity and plasma adiponectin levels, an effect not observed with amlodipine. ecrjournal.com The increase in plasma adiponectin was significantly correlated with a decrease in the homeostasis model assessment (HOMA) insulin resistance index. ecrjournal.com Furthermore, in an open-label trial involving Japanese patients with non-insulin-dependent diabetes mellitus and essential hypertension, a three-month treatment with manidipine improved the insulin sensitivity index. nih.gov

In vitro studies using NIH3T3 cells have shown that manidipine treatment increases the expression of PPAR-γ and the adipocyte differentiation 2 (aP2) gene. revistanefrologia.com These findings provide a potential mechanism linking manidipine to the observed improvements in insulin sensitivity in hypertensive diabetic models. revistanefrologia.com

Anti-Inflammatory Effects (e.g., Cytokine Regulation like IL-1β, IL-6, GM-CSF in human mesangial cells; inhibition of IL-6 production in human endothelial cells)

Manidipine exhibits significant anti-inflammatory properties by modulating the production of various cytokines in different cell types.

In human mesangial cells stimulated with platelet-derived growth factor-BB (PDGF-BB), manidipine (at concentrations of 1 nM-1 μM) has been shown to inhibit the messenger RNA (mRNA) transcription of interleukin-1β (IL-1β) and granulocyte-macrophage colony-stimulating factor (GM-CSF). medchemexpress.com Interestingly, under the same conditions, it enhanced the transcription of the interleukin-6 (IL-6) gene. medchemexpress.com

Conversely, in human endothelial cells, manidipine demonstrates an inhibitory effect on IL-6 production. medchemexpress.comnih.gov When these cells were stimulated with pro-inflammatory factors such as acetylated low-density lipoprotein (acLDL), oxidized low-density lipoprotein (oxLDL), or tumor necrosis factor-alpha (TNF-α), the release of IL-6 increased by 50% to 100%. nih.gov Manidipine, at a concentration of 1-5 μM, was able to completely inhibit this induced IL-6 production. medchemexpress.comnih.gov This anti-inflammatory action is thought to involve the inhibition of NF-kappaB activation, a key transcription factor in inflammatory responses. nih.gov

Table 1: Effect of Manidipine on Cytokine Production

| Cell Type | Stimulant | Cytokine | Effect of Manidipine | Concentration | Source(s) |

|---|---|---|---|---|---|

| Human Mesangial Cells | PDGF-BB | IL-1β mRNA | Inhibition | 1 nM-1 μM | medchemexpress.com |

| Human Mesangial Cells | PDGF-BB | GM-CSF mRNA | Inhibition | 1 nM-1 μM | medchemexpress.com |

| Human Mesangial Cells | PDGF-BB | IL-6 mRNA | Enhancement | 1 nM-1 μM | medchemexpress.com |

| Human Endothelial Cells | acLDL, oxLDL, TNF-α | IL-6 | Complete Inhibition | 1-5 μM | medchemexpress.comnih.gov |

Anti-Oxidative Properties (e.g., Increase in Endothelial Nitric Oxide Synthase (eNOS) Gene Expression)

Manidipine has been shown to possess anti-oxidative properties, which contribute to its vasoprotective effects beyond blood pressure reduction. In a study using N(G)-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats, treatment with manidipine (10 mg/kg/day for 2 weeks) normalized the decreased gene and protein expression of endothelial nitric oxide synthase (eNOS). nih.gov L-NAME treatment significantly reduces eNOS expression, a key enzyme in the production of nitric oxide which has vasodilatory and anti-atherosclerotic properties. nih.gov

The administration of manidipine also attenuated the overexpression of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, a major source of reactive oxygen species (ROS) in the vasculature. nih.gov These findings suggest that manidipine's anti-oxidative effects are mediated, at least in part, by the augmentation of eNOS expression and the reduction of oxidative stress. nih.govelsevier.es

Investigational Pharmacological Activities Beyond Cardiovascular Regulation

Antiviral Activity against Human Cytomegalovirus (HCMV) in Infected Cell Lines

Manidipine dihydrochloride has been identified as a potential antiviral agent against human cytomegalovirus (HCMV), a major threat to immunocompromised individuals and pregnant women. nih.govresearchgate.net In a drug repurposing screen, manidipine emerged as an early inhibitor of HCMV replication. nih.gov Subsequent studies confirmed its ability to inhibit the replication of various HCMV strains, including clinical isolates and viruses resistant to approved DNA polymerase inhibitors, in the low micromolar range. nih.govresearchgate.net

The antiviral activity of manidipine appears to be specific to HCMV, as it did not show significant inhibitory effects on the replication of other DNA and RNA viruses. nih.govunito.it Further investigation into its mechanism of action revealed that manidipine halts the viral cycle before viral DNA replication and the expression of early (E) genes. nih.gov It specifically interferes with the transactivating functions of the viral Immediate-Early 2 (IE-2) protein, an essential transcription factor for the progression of HCMV replication. nih.govunito.it Given that the inhibitory concentration against HCMV is within the range of clinically relevant concentrations in humans and its mechanism differs from existing therapies, manidipine is considered an attractive candidate for repurposing in anti-HCMV therapeutic strategies. nih.govoncotarget.com

Table 2: Antiviral Specificity of Manidipine Dihydrochloride

| Virus Type | Virus | Antiviral Activity | Source(s) |

|---|---|---|---|

| DNA Virus | Human Cytomegalovirus (HCMV) | Inhibitory | nih.govresearchgate.net |

| DNA Virus | Herpes Simplex Virus-1 (HSV-1) | No Significant Inhibition | unito.it |

| DNA Virus | Herpes Simplex Virus-2 (HSV-2) | No Significant Inhibition | unito.it |

| DNA Virus | Adenovirus (AdV) | No Significant Inhibition | unito.it |

| RNA Virus | Influenza A (FluA) | No Significant Inhibition | unito.it |

| RNA Virus | Vesicular Stomatitis Virus (VSV) | No Significant Inhibition | unito.it |

Effects on Seizure Threshold and Latency in Experimental Epilepsy Models (e.g., PTZ-induced seizure mice)

Manidipine has been investigated for its potential effects on seizure activity in experimental models. In studies using pentylenetetrazole (PTZ)-induced seizures in mice, administration of manidipine has been shown to increase the latency to convulsions. medchemexpress.com This suggests a potential anticonvulsant effect by delaying the onset of seizures.

One study reported that intraperitoneal administration of manidipine at doses of 10-30 mg/kg before the induction of seizures with PTZ resulted in an increased time to the first convulsion and an increased time of death. medchemexpress.com This indicates that manidipine may modulate the seizure threshold, making the animals less susceptible to the convulsive effects of PTZ. The precise mechanisms underlying these effects are still under investigation but may be related to its calcium channel blocking activity within the central nervous system. medchemexpress.commedchemexpress.com

Metabolism and Stereoselective Pharmacokinetics in Research Models

Major Metabolic Pathways

Manidipine (B393) undergoes extensive metabolism in the liver before its elimination from the body. drugbank.comnih.govresearchgate.net This biotransformation is crucial for its clearance, with metabolites being the primary form of excretion. drugbank.comresearchgate.net

Cytochrome P450 (CYP) Enzyme Involvement

The metabolism of manidipine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.comnih.govmedtigo.com Like many other dihydropyridine (B1217469) calcium channel blockers, the primary enzyme responsible for the oxidative metabolism of manidipine is CYP3A4. researchgate.netnih.govnih.govnih.gove-lactancia.org This is a key pathway, involving the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative. researchgate.netnih.gov

Table 1: Cytochrome P450 (CYP) Enzymes Involved in Manidipine Metabolism

| Enzyme | Role in Manidipine Metabolism | Type of Interaction |

|---|---|---|

| CYP3A4 | Primary enzyme for oxidative metabolism. researchgate.netnih.govnih.gove-lactancia.org | Substrate |

| CYP2C9 | Competitively inhibited by manidipine. researchgate.net | Inhibitor |

| CYP2D6 | Competitively inhibited by manidipine. researchgate.net | Inhibitor |

| CYP2J2 | Potently and competitively inhibited by manidipine. doi.orgnih.gov | Inhibitor |

Identification of Principal Metabolites

The extensive metabolism of manidipine results in the formation of several breakdown products. The two principal classes of metabolites identified are pyridine derivatives and diphenylmethane (B89790) derivatives. drugbank.comnih.gov Following administration, these metabolites are primarily excreted through feces (approximately 63%) and urine (approximately 31%). drugbank.comnih.govresearchgate.net Urinary excretion analysis shows that pyridine derivatives account for 4-7% of the dose, while diphenylmethane derivatives represent a more significant portion at 22-24%. drugbank.comnih.gov

Table 2: Principal Metabolites of Manidipine

| Metabolite Class | Percentage of Dose Excreted in Urine | Reference |

|---|---|---|

| Pyridine Derivatives | 4-7% | drugbank.comnih.gov |

| Diphenylmethane Derivatives | 22-24% | drugbank.comnih.gov |

Stereoselective Metabolism of (R)- and (S)-Manidipine

Manidipine is a chiral compound administered as a racemic mixture of its (R)- and (S)-enantiomers. magtechjournal.com These enantiomers exhibit significant differences in their pharmacological activity and pharmacokinetic profiles due to stereoselective metabolism. nih.govconicet.gov.ar

Differential Potency of (S)-Manidipine compared to (R)-Manidipine in Antihypertensive Action and Radioligand Binding Assays

The pharmacological effects of the two enantiomers are markedly different, with the (S)-enantiomer being substantially more potent. nih.govresearchgate.net In terms of antihypertensive action, (S)-manidipine is estimated to be 30 to 80 times more potent than (R)-manidipine. ncats.io Studies in spontaneously hypertensive rats have confirmed this disparity; the antihypertensive effect of the racemic mixture was found to be equivalent to that of the (S)-manidipine alone, whereas the (R)-manidipine showed no antihypertensive effect. magtechjournal.com

This difference in potency is also reflected in receptor binding studies. Radioligand binding assays have demonstrated that the less potent (R)-enantiomer has a reduced affinity for L-type calcium channels compared to the (S)-enantiomer. nih.gov

Faster Onset and Greater Blockade by (S)-Enantiomer in Patch-Clamp Experiments

The stereoselectivity of manidipine's action is also evident at the cellular level. Patch-clamp experiments, which measure the flow of ions across cell membranes, have revealed that the (S)-enantiomer displays a faster onset of action and produces a greater blockade of voltage-gated Ca2+ channels than the (R)-enantiomer. nih.gov This corresponds to a more rapid and pronounced inhibition of calcium influx by the (S)-form. nih.gov

Differential Contribution of CYP Enzymes to Enantiomer Metabolism

The pharmacokinetic differences between the enantiomers are largely due to stereoselective first-pass metabolism. conicet.gov.ar After oral administration, plasma concentrations of the more active (S)-manidipine are significantly higher than those of (R)-manidipine. nih.govconicet.gov.ar This suggests that the (R)-enantiomer is metabolized more extensively. conicet.gov.ar

Studies involving grapefruit juice, a known inhibitor of CYP3A4, have shed light on the differential role of this enzyme. Grapefruit juice was found to inhibit the metabolism of (R)-manidipine more intensely than that of (S)-manidipine. nih.gov This finding strongly suggests that the greater presystemic metabolism of the less potent (R)-enantiomer is primarily mediated by CYP3A4 in the intestine. nih.govnih.gov

Table 3: Comparison of (R)- and (S)-Manidipine Properties

| Property | (S)-Manidipine | (R)-Manidipine | References |

|---|---|---|---|

| Antihypertensive Potency | High (30-80 times more potent) | Low to none | magtechjournal.comresearchgate.netncats.io |

| Radioligand Binding Affinity | High | Reduced | nih.gov |

| Patch-Clamp Action | Faster onset, greater blockade | Slower onset, lesser blockade | nih.govnih.gov |

| Plasma Concentration (Oral) | Significantly higher | Significantly lower | nih.govconicet.gov.ar |

| CYP3A4-Mediated Metabolism | Less extensive | More extensive | nih.govnih.gov |

Impact of Dietary Factors (e.g., Grapefruit Juice) on Enantiomer Disposition in Research Subjects

The interaction between dietary factors and drug metabolism is a critical area of study in pharmacokinetics, particularly for chiral drugs where the disposition of individual enantiomers can be differentially affected. Grapefruit juice is a well-documented inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is primarily located in the small intestine and liver and is responsible for the metabolism of numerous drugs. nih.govmdpi.comicm.edu.pl For manidipine, a chiral calcium channel blocker, the co-administration of grapefruit juice has been shown to significantly alter the stereoselective disposition of its enantiomers. nih.govnih.gov

A randomized, cross-over study involving healthy male volunteers was conducted to investigate the effect of grapefruit juice on the pharmacokinetics of manidipine enantiomers. nih.gov Participants were administered a single oral dose of racemic manidipine with either water (control) or grapefruit juice. nih.gov The findings from this research demonstrated a significant interaction, primarily attributed to the inhibition of intestinal CYP3A4. nih.govnih.govnih.gov This inhibition leads to a reduction in the presystemic metabolism (first-pass effect) of manidipine, resulting in increased plasma concentrations of both its (S)- and (R)-enantiomers. nih.govnih.gov

Detailed Research Findings

In the control phase of the study, where manidipine was administered with water, the plasma concentrations of (S)-manidipine were found to be significantly higher than those of (R)-manidipine. nih.gov This resulted in a baseline S/R ratio for the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) of 1.62. nih.gov

The co-administration of grapefruit juice led to a marked increase in the systemic exposure of both enantiomers. nih.gov Specifically, the maximum plasma concentration (Cmax) and AUC0-∞ of (S)-manidipine were increased by 2.4-fold and 2.3-fold, respectively. nih.gov The effect was even more pronounced for the (R)-enantiomer, with its Cmax and AUC0-∞ increasing by 3.4-fold and 3.0-fold, respectively. nih.gov

This differential impact on the enantiomers resulted in a significant alteration of the stereoselective disposition of manidipine. nih.govnih.gov The S/R ratio for AUC0-∞ was significantly decreased from 1.6 to 1.2 in the presence of grapefruit juice. nih.gov These results indicate that grapefruit juice has a greater inhibitory effect on the metabolic disposal of (R)-manidipine compared to (S)-manidipine. nih.gov The study concluded that the predominant mechanism for this interaction is the inhibition of CYP3A4-mediated metabolism in the small intestine, as there was no significant effect on the elimination half-life, which would have suggested inhibition of hepatic CYP3A4. nih.gov The greater effect on the (R)-enantiomer is consistent with it having a higher presystemic metabolism compared to the (S)-enantiomer. nih.gov

The following interactive table summarizes the key pharmacokinetic parameters for the (S)- and (R)-enantiomers of manidipine when administered with water versus grapefruit juice.

Table 1: Pharmacokinetic Parameters of Manidipine Enantiomers with Water (Control) vs. Grapefruit Juice (GFJ)

| Parameter | Enantiomer | Control (Water) | Grapefruit Juice (GFJ) | Fold Increase |

| Cmax (ng/mL) | (S)-Manidipine | Data not specified | Data not specified | 2.4 |

| (R)-Manidipine | Data not specified | Data not specified | 3.4 | |

| AUC0-∞ (ng·h/mL) | (S)-Manidipine | Data not specified | Data not specified | 2.3 |

| (R)-Manidipine | Data not specified | Data not specified | 3.0 | |

| S/R Ratio (AUC0-∞) | 1.62 | 1.2 |

Data derived from a study by Uno et al. (2006) nih.gov

Advanced Analytical and Bioanalytical Methodologies for R Manidipine Dihydrochloride Research

Spectrophotometric Methods for Quantitative Estimation in Bulk and Synthetic Mixtures

Spectrophotometry offers a simple, cost-effective, and reliable approach for the quantitative analysis of manidipine (B393) dihydrochloride (B599025). These methods are typically based on the formation of a colored chromogen that can be measured at a specific wavelength.

Derivatization Reactions

Derivatization is a key strategy in spectrophotometric analysis to enhance the detection and quantification of manidipine. This involves reacting the drug with specific reagents to form a new compound with desirable chromophoric properties.

Several derivatization reactions have been successfully applied for the estimation of manidipine dihydrochloride:

Reaction with para-dimethylaminobenzaldehyde (PDAB): This method involves the reduction of the primary nitro group of manidipine dihydrochloride to a primary amino group using zinc dust and hydrochloric acid. jyoungpharm.org This amino group then reacts with PDAB in the presence of methanolic sulfuric acid to form a yellow-green chromogen with a maximum absorbance at 436.97 nm. jyoungpharm.orgresearchgate.net The reaction is typically carried out at room temperature. jyoungpharm.orgresearchgate.net

Reaction with N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD): Following the reduction of the nitro group to a primary amino group, the resulting amine undergoes diazotization. The formed diazonium salt is then coupled with NEDD to produce a pink or purple azo dye. jyoungpharm.orgresearchgate.net This chromogenic product exhibits maximum absorbance at 550.20 nm. jyoungpharm.orgresearchgate.net

Reaction with 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH): In this method, manidipine reacts with MBTH in the presence of ferric chloride. This iron-catalyzed oxidative coupling reaction results in the formation of a blue-colored product. jyoungpharm.orgresearchgate.net The active coupling species is an electrophilic intermediate formed from MBTH under oxidative conditions, which then undergoes electrophilic substitution with the drug. jyoungpharm.org The resulting chromogen is measured at an absorbance maximum of 480.21 nm. jyoungpharm.orgresearchgate.net

These methods have been validated according to ICH guidelines and demonstrate good linearity over a concentration range of 25–125 µg/mL. jyoungpharm.org

Table 1: Spectrophotometric Methods for Manidipine Dihydrochloride Estimation

| Method | Reagent | Chromogen Color | λmax (nm) | Linearity Range (µg/mL) |

|---|---|---|---|---|

| A | para-dimethylaminobenzaldehyde (PDAB) | Green | 436.97 | 25–125 |

| B | N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) | Pink | 550.20 | 25–125 |

| C | 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH) | Blue | 480.21 | 25–125 |

Charge-Transfer Complex Formation Methods

Another spectrophotometric approach involves the formation of charge-transfer complexes between manidipine dihydrochloride as an electron donor and an acceptor molecule.

Reaction with Iodine: Manidipine dihydrochloride, acting as an n-donor, forms a charge-transfer complex with iodine, a σ-acceptor. researchgate.netnih.gov This interaction leads to the formation of a complex with distinct absorption bands at 290 nm and 353 nm. researchgate.net The stoichiometry of this complex has been determined to be 1:1. researchgate.netnih.gov This method has been shown to be effective for the analysis of manidipine in pharmaceutical dosage forms, with a linear relationship between absorbance and concentration in the range of 3-11 µg/mL. researchgate.net The formation of this complex is characterized by a color change, typically from the violet of iodine to a lemon yellow. minia.edu.eg

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of (R)-manidipine dihydrochloride, offering high resolution, sensitivity, and specificity. Various HPLC methods have been developed and validated for different analytical purposes.

Reversed-Phase HPLC for Identification and Quantification

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the routine identification and quantification of manidipine dihydrochloride in bulk drug and pharmaceutical formulations.

Several RP-HPLC methods have been reported, with variations in the stationary phase, mobile phase composition, flow rate, and detection wavelength. A common setup utilizes a C18 column as the stationary phase. researchgate.netsphinxsai.comijpsr.com

One validated method employs a Kromasil ODS C18 column with a mobile phase of acetonitrile (B52724) and water (85:15 v/v) at a flow rate of 1 mL/min and UV detection at 229.36 nm. researchgate.netsphinxsai.com

Another method uses a Phenomenex C18 column with a mobile phase of acetonitrile and water (80:20 v/v), with the pH adjusted to 3.5, a flow rate of 1.3 mL/min, and detection at 230 nm. ijpsr.com This method demonstrated linearity in the concentration range of 25 to 125 µg/mL. ijpsr.com

A further method utilizes an Inertsil ODS 3v column with a mobile phase of phosphate (B84403) buffer (pH 2.2) and acetonitrile (60:40 v/v) at a flow rate of 1.4 mL/min and detection at 228 nm. pharmatutor.org This method showed linearity over a concentration range of 20-150 µg/mL. pharmatutor.org

These methods are validated for parameters such as linearity, precision, accuracy, and specificity, ensuring their reliability for quality control purposes. researchgate.netsphinxsai.comijpsr.compharmatutor.org

Table 2: Examples of Reversed-Phase HPLC Methods for Manidipine Dihydrochloride

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Kromasil ODS C18 (100 x 4.6 mm, 5µ) | Acetonitrile:Water (85:15) | 1 | 229.36 | Not Specified | researchgate.netsphinxsai.com |

| Phenomenex C18 (250 x 4.6mm, 5 µm) | Acetonitrile:Water (80:20), pH 3.5 | 1.3 | 230 | 25-125 | ijpsr.com |

| Inertsil ODS 3v (150 mm x 4.6 mm, 5 μm) | Phosphate buffer (pH 2.2):Acetonitrile (60:40) | 1.4 | 228 | 20-150 | pharmatutor.org |

| Symmetry C-18 (4.6 x 150 mm, 3.5 µm) | Ammonium (B1175870) formate (B1220265) buffer (25 mM, pH 3.1):Acetonitrile (45:55) | 0.7 | 230 | 50-150 | chula.ac.thtci-thaijo.orgtci-thaijo.org |

Chiral HPLC for Enantiomeric Separation and Purity Profiling

Manidipine possesses a chiral center, meaning it exists as two enantiomers, (R)- and (S)-manidipine. Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and purity assessment are critical. americanpharmaceuticalreview.com Chiral HPLC is the primary technique for this purpose, utilizing chiral stationary phases (CSPs) to achieve enantioseparation. americanpharmaceuticalreview.comcsfarmacie.cz

A validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the enantioselective determination of manidipine in human plasma has been developed. nih.gov This method uses a Chiralpack IC-3 C18 column with an isocratic mobile phase of 2 mM ammonium bicarbonate and acetonitrile (15:85, v/v). nih.gov The method demonstrated linearity over a concentration range of 0.05-10.2 ng/mL for both enantiomers. nih.gov Another approach to obtain the individual enantiomers is through chemical salting out and crystallization using chiral resolving agents like (+)-Di-p-toluoyl-D-tartaric acid and (-)-Di-p-toluoyl-L-tartaric acid. magtechjournal.com

Stress Degradation Studies for Method Selectivity and Stability-Indicating Capabilities

To ensure that the analytical method can distinguish the active pharmaceutical ingredient from its degradation products, stress degradation studies are performed. These studies involve subjecting the drug to various stress conditions as per ICH guidelines.

Manidipine dihydrochloride has been subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. researchgate.netsphinxsai.compharmatutor.orgtci-thaijo.org

Acidic and Alkaline Hydrolysis: Significant degradation has been observed under both acidic (e.g., 1N HCl) and alkaline (e.g., 1N NaOH) conditions. researchgate.netsphinxsai.compharmatutor.orgtci-thaijo.org

Oxidative Degradation: Studies using hydrogen peroxide (e.g., 30% H₂O₂) have shown varied results. Some studies report degradation, while others indicate stability. researchgate.netsphinxsai.compharmatutor.org

Thermal Degradation: The drug has been found to be relatively stable to dry heat. researchgate.netsphinxsai.com However, some degradation was observed when heated in solution. tci-thaijo.org

Photolytic Degradation: Manidipine has been shown to be sensitive to light. sphinxsai.com

The developed HPLC methods have demonstrated the ability to separate the intact drug from the degradation products, confirming their stability-indicating nature. researchgate.netsphinxsai.compharmatutor.orgchula.ac.thtci-thaijo.org For instance, in one study, the major degradation products formed under acidic conditions eluted at different retention times from the parent drug. pharmatutor.org

Table 3: Summary of Stress Degradation Studies of Manidipine Dihydrochloride

| Stress Condition | Reagent/Condition | Observation | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 1 N HCl | Degradation observed | researchgate.netsphinxsai.compharmatutor.orgtci-thaijo.org |

| Alkaline Hydrolysis | 1 N NaOH | Degradation observed | researchgate.netsphinxsai.compharmatutor.orgtci-thaijo.org |

| Oxidative Degradation | 30% H₂O₂ | Degradation observed in some studies, stable in others | researchgate.netsphinxsai.compharmatutor.org |

| Thermal Degradation | Dry heat / 60°C | Generally stable to dry heat, some degradation in solution | researchgate.netsphinxsai.comtci-thaijo.org |

| Photolytic Degradation | Direct sunlight / UV light | Sensitive to light, degradation observed | sphinxsai.comtci-thaijo.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantioselective Determination in Biological Matrices

The differential pharmacological activities of manidipine's enantiomers necessitate the use of stereoselective analytical methods for accurate pharmacokinetic studies. A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of (R)-(-)-manidipine and (S)-(+)-manidipine in human plasma. nih.govmedscape.comkisti.re.kr

This bioanalytical method involves solid-phase extraction of the enantiomers from the plasma matrix. nih.gov Chromatographic separation is then achieved using a chiral stationary phase, such as a Chiralpack IC-3 C18 column. nih.gov An isocratic mobile phase, for instance, a mixture of 2 mm ammonium bicarbonate and acetonitrile (15:85, v/v), is used to separate the enantiomers. nih.gov

Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ionization mode. nih.gov The system is set to a multiple reaction monitoring (MRM) mode to track specific precursor to product ion transitions for each enantiomer and the internal standard, ensuring high selectivity and sensitivity. nih.gov

The method demonstrates excellent linearity over a concentration range of 0.05 to 10.2 ng/mL for both (R)- and (S)-manidipine, with a mean extraction recovery exceeding 80%. nih.gov Validation of the method in line with regulatory guidelines confirms its precision and accuracy, making it suitable for clinical pharmacokinetic research. nih.govdntb.gov.ua This robust methodology has been successfully applied to evaluate the stereoselective pharmacokinetics of manidipine in healthy human subjects. nih.gov

Table 1: LC-MS/MS Method Parameters for Enantioselective Analysis of Manidipine

| Parameter | Details | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Matrix | Human Plasma | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | nih.gov |

| Chromatographic Column | Chiralpack IC-3 C18 | nih.gov |

| Mobile Phase | 2 mm Ammonium Bicarbonate and Acetonitrile (15:85, v/v) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linear Range | 0.05 - 10.2 ng/mL | nih.gov |

| Mean Extraction Recovery | >80% | nih.gov |

Dissolution and Solubility Enhancement Studies in Research Formulations

The poor aqueous solubility of manidipine presents a significant challenge to its oral bioavailability. nih.gov To address this, research has focused on advanced formulation strategies, particularly solid dispersion techniques, to improve its dissolution characteristics. nih.govsu.ac.thnih.gov

Solid Dispersion Techniques (e.g., Ternary Solid Dispersion with Polyethylene (B3416737) Glycol, D-α-Tocopherol Polyethylene Glycol 1000 Succinate (B1194679), Copovidone)

Ternary solid dispersions (tSD) have emerged as a highly effective approach to enhance the solubility and dissolution of manidipine. nih.govtandfonline.com One such system involves the combination of manidipine with D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) and copovidone. nih.govresearchgate.net In this formulation, copovidone acts as a hydrophilic carrier, while TPGS functions as a nonionic surfactant, which not only reduces the interfacial tension but also aids in dispersing the drug within the polymer matrix. tandfonline.com

These ternary solid dispersions are often prepared using a melting technique. tandfonline.com Physicochemical characterization using methods like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) confirms the formation of a solid dispersion where manidipine is molecularly dispersed, often in an amorphous state. nih.govsu.ac.th Fourier Transform Infrared Spectroscopy (FTIR) analysis has revealed strong hydrogen bonding between the amine group of manidipine and the carbonyl groups of copovidone, which contributes to higher solubility and dissolution. nih.govtandfonline.comtandfonline.com

In Vitro Dissolution Rate Improvement

The effectiveness of solid dispersion formulations is evaluated through in vitro dissolution studies. ajptr.com These studies consistently show a marked increase in the dissolution rate of manidipine from solid dispersions compared to the pure crystalline drug. ajptr.comresearchgate.net For instance, a ternary solid dispersion of manidipine with TPGS and copovidone demonstrated a significant increase in solubility. The equilibrium solubility of crystalline manidipine was found to be 0.034 ± 0.004 mg/mL, a value significantly lower than that achieved with the tSD formulations. tandfonline.com The enhanced dissolution is attributed to the conversion of the drug to an amorphous form, increased wettability, and the solubilizing effect of the hydrophilic carriers and surfactants. ajptr.com

Assessment of Enhanced Oral Bioavailability in Animal Models (e.g., Wistar rats)

The ultimate goal of enhancing dissolution is to improve oral bioavailability. Pharmacokinetic studies in animal models, such as Wistar rats, are conducted to assess the in vivo performance of these formulations. nih.govsu.ac.th Following oral administration, key pharmacokinetic parameters are compared between the solid dispersion formulation and the pure drug.

Research has shown that ternary solid dispersions of manidipine lead to a substantial increase in oral bioavailability. nih.govresearchgate.net One study in Wistar rats found that a tSD composed of manidipine, TPGS, and copovidone resulted in a 4.39-fold increase in absorption compared to the pure manidipine powder in the fasted state. su.ac.th This significant enhancement in systemic exposure, as measured by the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), confirms the success of the solid dispersion strategy in overcoming the bioavailability limitations of manidipine. nih.govsu.ac.thajptr.com

Table 2: Pharmacokinetic Parameters of Manidipine Formulations in Wistar Rats (Fasted State)

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) | Reference |

| Pure Manidipine | Data not specified | Data not specified | Data not specified | 100 | su.ac.th |

| Ternary Solid Dispersion (Manidipine, TPGS, Copovidone) | Data not specified | Data not specified | Data not specified | 439 | su.ac.th |

Emerging Research Areas and Potential Novel Applications

Repurposing Investigations for Non-Cardiovascular Therapeutic Areas (e.g., Antiviral Agents)

A significant area of emerging research is the repurposing of Manidipine (B393) dihydrochloride (B599025) as an antiviral agent. Studies have identified it as a potential inhibitor of various viruses, most notably human cytomegalovirus (HCMV).

Human Cytomegalovirus (HCMV): Research has shown that manidipine dihydrochloride can inhibit the replication of different HCMV strains, including clinical isolates and those resistant to standard DNA polymerase inhibitors. nih.govberkeley.edu This antiviral activity is specific to HCMV, as it did not show significant inhibitory effects on other DNA and RNA viruses such as Herpes Simplex Virus (HSV-1, HSV-2), Adenovirus (AdV), Influenza A (FluA), or Vesicular Stomatitis Virus (VSV). berkeley.eduunito.it The mechanism of action is distinct from existing anti-HCMV drugs. Manidipine halts the viral cycle before the replication of viral DNA and the expression of early (E) and late (L) viral genes. nih.govberkeley.edu This is achieved by specifically interfering with the transactivating functions of the viral Immediate-Early 2 (IE2) protein, a crucial transcription factor for the progression of HCMV replication. nih.govberkeley.eduresearchgate.net The inhibitory concentration against HCMV is within the range of clinically relevant concentrations of manidipine in humans, making it an attractive candidate for new anti-HCMV therapeutic strategies. nih.govberkeley.edu

Other Viruses: Beyond HCMV, the antiviral potential of dihydropyridine (B1217469) calcium channel blockers is being explored. An unbiased screening of FDA-approved drugs identified manidipine as a potent inhibitor of Japanese Encephalitis Virus (JEV) infection. nih.gov Additionally, a range of calcium channel inhibitors, including manidipine, have been noted to exhibit antiviral properties against hantaviruses, suggesting a broader applicability for this class of drugs in treating viral infections. researchgate.net

Table 1: Antiviral Activity of Manidipine Dihydrochloride, (R)-

| Virus | Finding | Mechanism of Action | Source |

|---|---|---|---|

| Human Cytomegalovirus (HCMV) | Inhibits replication of various strains, including drug-resistant ones. nih.govberkeley.edu | Interferes with the transactivating functions of the viral IE2 protein, halting the viral cycle prior to DNA replication. nih.govberkeley.eduresearchgate.net | nih.gov, berkeley.edu, unito.it, researchgate.net |

| Japanese Encephalitis Virus (JEV) | Identified as a potent inhibitor of JEV infection in a drug screening. nih.gov | Not specified. | nih.gov |

| Hantavirus | Exhibits antiviral properties. researchgate.net | Not specified. | researchgate.net |

Investigation of Organ-Protective Properties Independent of Blood Pressure Lowering (e.g., Renal, Metabolic)

Manidipine has demonstrated organ-protective effects, particularly for the kidneys and in metabolic functions, that are not solely attributable to its antihypertensive action. ecrjournal.com

Renal Protection: Manidipine's nephroprotective qualities stem from its unique ability to block both L-type and T-type calcium channels. ecrjournal.comresearchgate.net Unlike older dihydropyridines that primarily act on L-type channels in the afferent (incoming) arterioles of the glomerulus, manidipine also dilates the efferent (outgoing) arterioles, which contain T-type channels. ecrjournal.comrevistanefrologia.com This dual action helps to reduce intraglomerular pressure and hyperfiltration, thereby offering renal protection beyond what would be expected from systemic blood pressure reduction alone. ecrjournal.comrevistanefrologia.comnih.gov

Clinical studies have shown that manidipine can improve renal function in hypertensive patients with chronic renal disease and in those with type 2 diabetes and incipient nephropathy. ecrjournal.comresearchgate.net It has been shown to reduce urinary albumin excretion more effectively than other calcium channel blockers like amlodipine (B1666008) in diabetic patients with microalbuminuria. researchgate.netnih.gov This suggests a direct beneficial effect on intrarenal hemodynamics and a potential role in slowing the progression of renal damage. nih.govnih.gov

Metabolic Effects: Research indicates that manidipine has favorable metabolic effects, particularly concerning insulin (B600854) sensitivity. nih.govnih.gov Studies in hypertensive patients, including those with type 2 diabetes or metabolic syndrome, have shown that manidipine can improve insulin sensitivity. ecrjournal.comresearchgate.netresearchgate.net This effect is linked to its influence on adipocytes and the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. ecrjournal.comnih.gov An increase in plasma adiponectin, a hormone that enhances insulin sensitivity, has been observed with manidipine treatment and is significantly correlated with a decrease in insulin resistance. ecrjournal.com These metabolic benefits are not consistently seen with other calcium channel antagonists. ecrjournal.com

Table 2: Organ-Protective Properties of Manidipine Dihydrochloride, (R)-

| Organ System | Property | Mechanism | Source |

|---|---|---|---|

| Renal | Nephroprotection | Blocks both L- and T-type calcium channels, dilating both afferent and efferent glomerular arterioles to reduce intraglomerular pressure. ecrjournal.comrevistanefrologia.com | ecrjournal.com, revistanefrologia.com, nih.gov, researchgate.net, nih.gov, nih.gov |

| Metabolic | Improved Insulin Sensitivity | Linked to PPAR-γ activation and increased adiponectin secretion. ecrjournal.comnih.gov | ecrjournal.com, nih.gov, nih.gov, researchgate.net, researchgate.net |

Q & A

Q. How can researchers ethically justify animal studies investigating (R)-Manidipine dihydrochloride’s renal protective effects?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Justify species choice (e.g., spontaneously hypertensive rats) via literature review showing translational relevance. Include sample size calculations, humane endpoints (e.g., BP > 180 mmHg), and ethics committee approval numbers .

Q. What are the best practices for reporting negative results in (R)-Manidipine dihydrochloride efficacy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.